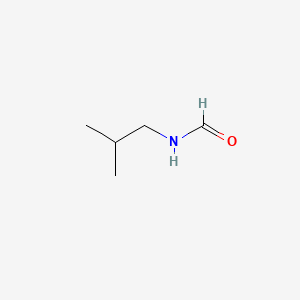

N-Isobutylformamide

説明

Synthesis Analysis

The synthesis of N-Isobutylformamide and similar compounds has been described in the literature . A series of N-tert-butyl amides, which includes this compound, can be synthesized in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . The catalyst for this reaction is Cu(OTf)2, which is highly stable and efficient for the present Ritter reaction under solvent-free conditions at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

This compound has a molecular weight of 101.147 Da and a monoisotopic mass of 101.084061 Da . The physical and chemical properties of this compound include an enthalpy of formation at standard conditions (ΔfH°gas) and an enthalpy of vaporization at standard conditions (ΔvapH°) . It also has a log10 of water solubility (log10WS) and an octanol/water partition coefficient (logPoct/wat) .科学的研究の応用

Chemical Interactions and Thermodynamics

- Enthalpic Interactions : A study investigated the enthalpic interactions of various amides, including N-Isobutylformamide, in N,N-dimethylformamide (DMF). The enthalpic pair-interaction coefficients calculated from these interactions help in understanding the enthalpy between solute molecules, providing insights into solute-solute-solvent interactions (Sijpkes & Somsen, 1990).

Pharmaceutical Research

- Antihyperlipidemic Effects : Research on the compound N-IsoButylSorbamide, derived from Sorbic acid and structurally related to this compound, showed significant antilipidic effects. It reduced serum TC and LDL-C in test rats, indicating its potential for treating hyperlipidemia (Bao Yong, 2008).

Drug Discovery and Development

- Role in Drug Research : While not specifically about this compound, a historical perspective on drug discovery highlights the increasing role of chemistry and molecular biology in drug research, which includes the use of various chemical compounds in the development of new drugs (Drews, 2000).

Biochemical Research

- Molecular Logic Devices : A study on 5,10,15,20-tetraphenylporphyrin in N,N-dimethylformamide, a solvent related to this compound, demonstrated its use in creating XOR and INHIBIT logic operations, a significant contribution to molecular computing (Langford & Yann, 2003).

Biomedical Applications

- Biocompatibility and Cellular Uptake : The biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide), a polymer related to this compound, were studied to understand its potential in biomedical applications like drug delivery systems and sensors. This research is crucial for developing clinical applications of related compounds (Guo et al., 2017).

特性

IUPAC Name |

N-(2-methylpropyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTTVNSXEHWZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6281-96-5 | |

| Record name | N-Isobutylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isobutylformamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH86RX4EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

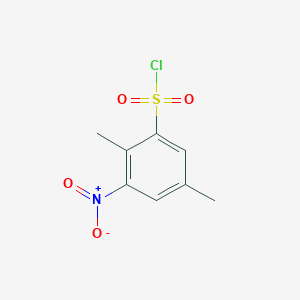

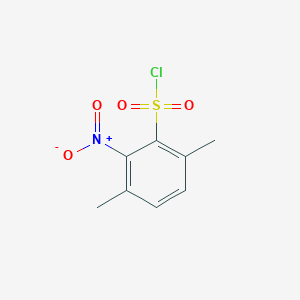

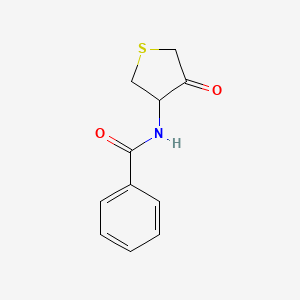

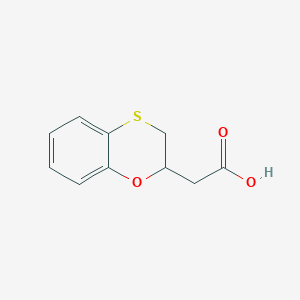

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。